molecular formula C13H16N2O2 B2955346 Tert-butyl 5-amino-1H-indole-2-carboxylate CAS No. 152213-43-9

Tert-butyl 5-amino-1H-indole-2-carboxylate

Cat. No.: B2955346
CAS No.: 152213-43-9
M. Wt: 232.283
InChI Key: JSTGULOCVMYUNP-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-1H-indole-2-carboxylate (CAS 152213-43-9) is a valuable chemical building block in organic synthesis and drug discovery. This compound, with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol, features both a reactive amino group and a base-sensitive tert-butyl ester, making it a versatile scaffold for the development of novel therapeutic agents . Its indole core is a privileged structure in medicinal chemistry, present in many biologically active molecules. Research into substituted indoles has identified potent compounds with activity against neglected tropical diseases, highlighting the value of this chemical class in antiparasitic drug development . Furthermore, 3-aminoindole-2-carboxylate derivatives, which share a similar core structure, have been investigated for their potential to inhibit protein-protein interactions and as inhibitors of interleukin-4 (IL-4), showing relevance for the treatment of allergies, asthma, and as potential anti-infective agents . This reagent serves as a critical precursor for further functionalization, allowing researchers to explore structure-activity relationships and optimize properties like potency and solubility. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 5-amino-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)11-7-8-6-9(14)4-5-10(8)15-11/h4-7,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTGULOCVMYUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(N1)C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for Tert Butyl 5 Amino 1h Indole 2 Carboxylate and Analogous Indole 2 Carboxylates

De Novo Synthesis Approaches to the Indole (B1671886) Core

De novo strategies offer flexibility in introducing a wide array of substituents onto the indole ring system by building the core structure from simpler, readily available starting materials. This approach allows for the strategic placement of functional groups during the ring-forming process.

Cyclization Strategies for Constructing the Indole Ring System

The construction of the indole ring is the cornerstone of any de novo synthesis. Several classic and modern cyclization strategies are employed, each with distinct advantages regarding substrate scope and reaction conditions.

The Fischer indole synthesis is arguably the most renowned and widely used method. rsc.org It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone, which proceeds through a hydrazone intermediate that undergoes a nih.govnih.gov-sigmatropic rearrangement to form the indole. ijarsct.co.in Lewis acids such as ZnCl₂ are often employed to facilitate the transformation. ijarsct.co.in

The Hemetsberger indole synthesis provides a direct route to indole-2-carboxylates. This method involves the thermal or metal-catalyzed decomposition of 3-aryl-2-azidoacrylates, which are typically prepared from benzaldehydes and azidoacetate esters. rsc.org Rhodium or iron catalysts can be used to perform the reaction at significantly lower temperatures. rsc.org

Modern transition-metal-catalyzed methods have also emerged as powerful tools for indole synthesis. Palladium-catalyzed reactions, for example, can be used to construct the indole ring through various intramolecular cyclization pathways, often involving Sonogashira cross-coupling followed by C-N bond formation. mdpi.combeilstein-journals.org

Synthesis Method Key Precursors Catalyst/Conditions Primary Product Type
Fischer Indole SynthesisArylhydrazine, Aldehyde/KetoneAcid (Brønsted or Lewis)Substituted Indoles
Hemetsberger SynthesisBenzaldehyde, Azidoacetate esterThermal or Metal (Rh, Fe)Indole-2-carboxylates
Bischler Indole SynthesisAniline (B41778), α-HaloketoneAcidSubstituted Indoles
Palladium-Catalyzed Cyclization2-AlkynylanilinesPd(0) or Pd(II) catalystSubstituted Indoles

Methodologies for Introducing the Carboxylate Functionality at Position 2

Introducing the carboxylate group at the C2 position can be achieved either concurrently with ring formation or as a separate functionalization step.

As mentioned, the Hemetsberger synthesis is inherently designed to produce indole-2-carboxylates. rsc.org Similarly, the Fischer indole synthesis , when utilizing an α-ketoester like ethyl pyruvate (B1213749), directly yields the corresponding indole-2-carboxylic acid ester. nih.gov This is a highly convergent approach for accessing the target scaffold.

Alternatively, a pre-formed indole can be carboxylated at the C2 position. This typically requires overcoming the inherent reactivity of the C3 position. nih.gov One effective method involves the direct C-H carboxylation of 3-substituted indoles using a strong Brønsted base system, such as LiO-t-Bu/CsF/18-crown-6, under an atmosphere of carbon dioxide (CO₂). thieme-connect.comresearchgate.net This approach is particularly effective for indoles bearing an electron-withdrawing group at the C3 position, which enhances the acidity of the C2-proton. thieme-connect.com

Regioselective Introduction of the Amino Group at Position 5

The regioselective installation of an amino group at the C5 position is critical for the synthesis of the target compound. A common and straightforward strategy is to incorporate the nitrogen functionality into the starting material. For instance, a Fischer indole synthesis can be performed using a para-substituted phenylhydrazine, such as 4-nitrophenylhydrazine. The resulting 5-nitroindole-2-carboxylate can then be readily reduced to the desired 5-aminoindole (B14826) derivative.

Direct C-H functionalization to introduce an amino group at C5 on an existing indole ring is more challenging due to the preferential reactivity of the pyrrole (B145914) ring. nih.gov However, recent advances have demonstrated the feasibility of such transformations. Palladium/norbornene cooperative catalysis, known as the Catellani reaction, has been successfully employed to synthesize C5-aminated indoles from C4-iodinated indoles, where a directing group at the C3 position guides the regioselectivity. acs.orgresearchgate.net Other methods for C5 functionalization include silver-catalyzed C-H selenylation and regioselective direct iodination, which installs a versatile handle for subsequent conversion to an amino group via cross-coupling reactions. researchgate.netacs.org

Method Starting Material Key Reagents/Catalyst Resulting Group at C5
Fischer Synthesis4-NitrophenylhydrazineAcid catalyst, α-KetoesterNitro (reducible to Amino)
Catellani ReactionC4-IodoindolePd/Norbornene catalystAmino
Direct IodinationIndoleIodinating agent (e.g., NIS)Iodo (convertible to Amino)
C-H SelenylationIndoleAgSbF₆, Phenyliodine diacetateSelenyl (handle for further functionalization) acs.org

Precursor-Based Synthesis from Substituted Anilines and Indoles

This synthetic paradigm leverages commercially available or readily prepared indoles, indolines, or anilines that already possess some of the required structural features. These precursors are then elaborated through a series of functionalization reactions to arrive at the final target molecule.

Functionalization of Pre-existing Indole or Indoline (B122111) Scaffolds

The modification of an existing indole or indoline core is a common strategy in drug discovery and chemical synthesis. researchgate.net For the synthesis of tert-butyl 5-amino-1H-indole-2-carboxylate, one could envision starting with indole-2-carboxylic acid or its tert-butyl ester. The primary challenge is the regioselective introduction of the amino group at the C5 position.

As discussed previously, direct C5-H functionalization reactions can be applied. A highly regioselective C5-H direct iodination provides a 5-iodoindole (B102021) intermediate. researchgate.net This iodide can then be converted to the 5-amino group using standard palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This two-step sequence allows for the late-stage introduction of the amino functionality.

Another approach involves the functionalization of an indoline scaffold. Indolines, the saturated analogs of indoles, can sometimes offer different reactivity and selectivity profiles. researchgate.netskku.edu For example, an N-protected indoline-2-carboxylate could be selectively nitrated at the C5 position, followed by reduction of the nitro group and subsequent dehydrogenation (aromatization) of the indoline ring to furnish the desired 5-aminoindole. researchgate.net

Conversion of Substituted Anilines to Indole-2-carboxylates

Starting with a substituted aniline is a highly convergent and powerful approach, particularly when the aniline already contains the precursor to the C5-amino group. The most prominent example is the Fischer indole synthesis . rsc.orgnih.gov

In a typical sequence for this compound, the synthesis would commence with 4-nitroaniline. This aniline is first converted into its corresponding hydrazine (B178648) derivative, 4-nitrophenylhydrazine. Condensation of this hydrazine with a tert-butyl pyruvate derivative under acidic conditions initiates the Fischer cyclization, directly yielding tert-butyl 5-nitro-1H-indole-2-carboxylate. The final step is the reduction of the nitro group to the amine, commonly achieved using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere, or with reducing agents like tin(II) chloride (SnCl₂).

Another relevant method is the Bischler indole synthesis , which involves the reaction of an aniline with an α-halo- or α-hydroxy-carbonyl compound. rsc.org While less common for indole-2-carboxylates, it represents a viable pathway for constructing the indole core from an aniline precursor.

Starting Material Key Transformation Intermediate Final Product
4-NitroanilineDiazotization, Reduction4-NitrophenylhydrazineThis compound (after Fischer synthesis & reduction)
Indole-2-carboxylic acidNitration, Esterification, ReductionTert-butyl 5-nitro-1H-indole-2-carboxylateThis compound
Indoline-2-carboxylic acidNitration, Dehydrogenation, Reduction5-Nitroindole-2-carboxylic acid5-Aminoindole-2-carboxylic acid researchgate.net

Esterification Techniques for Tert-butyl Ester Formation

The introduction of a bulky tert-butyl group to the carboxylic acid moiety of an indole-2-carboxylic acid presents unique challenges due to steric hindrance. Several methodologies have been developed to efficiently achieve this transformation.

Direct Esterification Methods Utilizing tert-Butanol (B103910)

Direct esterification of a carboxylic acid with tert-butanol is a fundamental approach. The classic Fischer-Speier esterification involves reacting the carboxylic acid with an excess of tert-butanol under strong acid catalysis, typically using sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comthieme.de The reaction is an equilibrium process, and often requires forcing conditions to drive it towards the product. masterorganicchemistry.com

To circumvent the harsh conditions of traditional acid catalysis, methods involving activating agents have been developed. One such method is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org This approach allows the reaction to proceed under milder conditions and is effective even for sterically demanding alcohols like tert-butanol. organic-chemistry.org Another strategy involves the in-situ formation of highly reactive benzotriazole (B28993) esters, which then efficiently react with tert-butyl alcohol in the presence of a base like DMAP to yield the desired tert-butyl ester. researchgate.net

An alternative to using tert-butanol directly is the reaction of the carboxylic acid with isobutene gas in the presence of an acid catalyst, which proceeds via the formation of a tert-butyl cation that is trapped by the carboxylate. thieme.degoogle.com

Table 1: Comparison of Direct Esterification Methods for Tert-butyl Esters

Method Reagents Typical Conditions Advantages Disadvantages
Fischer Esterification tert-Butanol, H₂SO₄ or TsOH Reflux in excess alcohol Inexpensive reagents Harsh acidic conditions, equilibrium-limited
Steglich Esterification tert-Butanol, DCC, DMAP (cat.) Room temperature in CH₂Cl₂ Mild conditions, high yields DCC byproduct can be difficult to remove
Benzotriazole Intermediates HOBt, EDC, DMAP, tert-Butanol Room temperature Mild conditions, efficient Multi-component reaction
Isobutene Addition Isobutene, Acid Catalyst 10-40°C in liquid phase Avoids using excess alcohol Requires handling of gaseous isobutene

Transesterification Approaches

Transesterification provides an indirect route to tert-butyl esters, typically starting from more easily prepared esters like methyl or ethyl esters. This method involves exchanging the alkyl group of the ester with a different alcohol. For indole-2-carboxylates, the conversion of an ethyl ester to a methyl ester has been demonstrated using sodium methoxide (B1231860) (NaOMe) in methanol (B129727). mdpi.com Extending this principle, the transesterification of a methyl or ethyl indole-2-carboxylate (B1230498) to the corresponding tert-butyl ester can be achieved. Aromatic methyl esters have been shown to undergo efficient transesterification with tertiary alcohols at ambient temperatures when treated with a strong base like butyllithium (B86547) in tetrahydrofuran (B95107). researchgate.net This approach relies on the generation of the tert-butoxide anion, which acts as the nucleophile to displace the methoxide or ethoxide from the starting ester.

Application of N,N-Dimethylformamide Di-tert-butyl Acetal (B89532)

A highly effective and specialized reagent for the synthesis of tert-butyl esters is N,N-dimethylformamide di-tert-butyl acetal. researchgate.net This reagent reacts with carboxylic acids under neutral and mild conditions to afford the corresponding tert-butyl ester in high yield. The reaction proceeds by transferring a tert-butyl group from the acetal to the carboxylic acid, with the byproducts being N,N-dimethylformamide and tert-butanol. This method is particularly advantageous for sensitive substrates, including complex heterocyclic carboxylic acids like those in the indole family, as it avoids the strong acids or bases required by other methods. researchgate.net

Protecting Group Chemistry in Synthesis of the Amino Indole

The synthesis of this compound involves managing two distinct nitrogen atoms: the indole ring nitrogen (N-1) and the exocyclic amino group at the C-5 position. Both are nucleophilic and can undergo undesired side reactions, necessitating the use of protecting groups. mdpi.orgorganic-chemistry.org

Strategic Use and Removal of N-Boc Protecting Groups

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ease of installation, stability under a broad range of conditions (including basic, nucleophilic, and reductive environments), and straightforward removal. masterorganicchemistry.com

Installation: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. nih.gov For the synthesis of the target molecule, the 5-amino group of an indole precursor can be selectively protected as its N-Boc derivative. In some cases, if the indole nitrogen is sufficiently nucleophilic, it can also react with Boc₂O, potentially leading to di- or tri-Boc substituted products, which may require careful control of reaction conditions. clockss.org

Removal: The acid-labile nature of the Boc group is its most defining characteristic for deprotection. masterorganicchemistry.com It is commonly cleaved under strongly acidic conditions using reagents like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent. nih.gov This orthogonality allows the Boc group to be removed without affecting other acid-stable protecting groups.

Table 2: Common Reagents for Boc-Group Deprotection | Reagent(s) | Solvent(s) | Temperature | Key Features | | :--- | :--- | :--- | :--- | | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to Room Temp. | Standard, highly effective, volatile byproducts. | Harshly acidic, may require scavengers. masterorganicchemistry.com | | Hydrochloric Acid (HCl) | Dioxane, Methanol, Ethyl Acetate (B1210297) | Room Temp. | Common, provides the amine as a hydrochloride salt. | Strongly acidic. | | Cesium Carbonate | THF/Methanol | Room Temp. to Reflux | Mild basic conditions for N-Boc on certain heterocycles. researchgate.net | Substrate-dependent. |

Other Nitrogen-Protecting Groups for Indole-NH and Amino Functions

While the Boc group is highly versatile, an orthogonal strategy often requires the use of different protecting groups for the indole nitrogen and the exocyclic amino group, which can be removed under distinct conditions. masterorganicchemistry.com

For the Indole-NH: The indole nitrogen is less basic than an alkyl or aryl amine but can be deprotonated and functionalized. Its protection is crucial to prevent N-alkylation or acylation and to facilitate reactions like lithiation at the C-2 position. mdpi.org

Sulfonyl Groups: Arylsulfonyl groups, particularly p-toluenesulfonyl (Tosyl, Ts) and benzenesulfonyl (Bs), are robust, electron-withdrawing groups that increase the acidity of the N-H proton. mdpi.org They are stable to acidic conditions but can be removed with strong bases or reducing agents. researchgate.netnih.govlookchem.com The mesitylenesulfonyl (Mts) group has also been used and can be cleaved under HF conditions. umn.edu

Alkyl/Benzyl (B1604629) Groups: The benzyl (Bn) group is a common choice, introduced via Williamson ether synthesis-type conditions. mdpi.orgresearchgate.net It is stable to a wide range of conditions but is readily removed by catalytic hydrogenolysis. wikipedia.org The p-methoxybenzyl (PMB) group is similar but can also be removed oxidatively with DDQ or with strong acid (TFA). epa.govresearchgate.net

Silyl and Acetal Groups: The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is an N,O-acetal that is stable to many reagents but can be cleaved with fluoride (B91410) sources (e.g., TBAF) or strong Lewis acids. acs.orgthieme-connect.com

For the Amino Function: When an orthogonal protection scheme is needed alongside a Boc group, other carbamates are common choices.

Carbobenzyloxy (Cbz or Z): Introduced using benzyl chloroformate, the Cbz group is stable to acidic and basic conditions but is cleanly removed by catalytic hydrogenolysis. masterorganicchemistry.com This makes it orthogonal to the acid-labile Boc group.

9-Fluorenylmethyloxycarbonyl (Fmoc): This group is notably base-labile and is removed by treatment with a secondary amine like piperidine. iris-biotech.de Its stability in acid makes it perfectly orthogonal to the Boc group, a strategy central to solid-phase peptide synthesis. iris-biotech.de

Allyloxycarbonyl (Aloc): The Aloc group is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively. It is selectively cleaved using a palladium(0) catalyst, providing another layer of orthogonality. nih.gov

Advanced Catalytic Methods in Indole-2-carboxylate Synthesis

Modern synthetic chemistry offers a powerful toolkit for the construction of complex heterocyclic frameworks. Among these, catalytic methods stand out for their efficiency, selectivity, and broad applicability. In the context of indole-2-carboxylate synthesis, both palladium-catalyzed and transition-metal-free approaches have proven to be particularly effective.

Palladium-Catalyzed Coupling Reactions in Indole Assembly

Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, providing versatile pathways for the synthesis of indoles and their derivatives. Several named reactions, including the Larock, Heck, and Buchwald-Hartwig reactions, have been adapted for the construction of the indole nucleus, offering access to a wide range of substituted indole-2-carboxylates.

The Larock indole synthesis is a powerful heteroannulation reaction that constructs the indole ring from an ortho-iodoaniline and a disubstituted alkyne using a palladium catalyst. researchgate.netclockss.org This reaction is highly versatile and allows for the synthesis of various substituted indoles. clockss.org The mechanism involves the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and migratory insertion of the alkyne. Subsequent intramolecular cyclization and reductive elimination yield the indole product. clockss.orgwikipedia.org While direct synthesis of this compound via the Larock reaction is not extensively documented in readily available literature, the methodology has been successfully applied to synthesize a variety of 2,3-disubstituted indoles. wikipedia.org The regioselectivity of the Larock reaction is a key feature, with the bulkier substituent of the alkyne typically ending up at the 2-position of the indole ring. scielo.br

The Heck reaction , another cornerstone of palladium catalysis, involves the coupling of an unsaturated halide with an alkene. arkat-usa.org Intramolecular Heck reactions have been effectively utilized for the synthesis of indoles. nih.gov This strategy has been applied in cascade reactions, for example, a C-N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines has been developed for the synthesis of substituted azaindoles. ub.edu While specific examples for the direct synthesis of this compound are not prevalent, the intramolecular Heck reaction remains a viable strategy for constructing the indole core of analogous structures.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. beilstein-journals.orgnih.gov This reaction is instrumental in synthesizing aryl amines from aryl halides and amines. beilstein-journals.org While typically used for intermolecular couplings, intramolecular variants can be envisioned for indole synthesis. The Buchwald-Hartwig amination has been successfully employed in the diversification of existing indole scaffolds, for instance, in the amination of halotryptophans. This highlights its potential for introducing the 5-amino group onto a pre-formed indole-2-carboxylate ring system. researchgate.netnih.gov

A direct and efficient method for the synthesis of indole-2-carboxylate derivatives involves a palladium-catalyzed aerobic amination of aryl C-H bonds . nih.govnih.govresearchgate.net This approach utilizes readily available 2-acetamido-3-aryl-acrylates, which undergo intramolecular C-H amination in the presence of a palladium(II) catalyst and oxygen as the terminal oxidant to afford 1-acetyl indole-2-carboxylates. nih.govnih.gov Subsequent deacetylation provides the desired indole-2-carboxylates. nih.govnih.gov This method demonstrates good to high yields for a range of electron-rich and electron-poor substrates. nih.govnih.gov

Reaction NameStarting MaterialsKey Features
Larock Indole Synthesis ortho-iodoaniline, disubstituted alkyneHigh versatility, good regioselectivity. researchgate.netclockss.orgwikipedia.org
Heck Reaction (Intramolecular) Unsaturated halide and alkene in the same moleculeForms cyclic products, applicable in cascade reactions. arkat-usa.orgnih.govub.edu
Buchwald-Hartwig Amination Aryl halide, amineForms C-N bonds, useful for introducing amino groups. beilstein-journals.orgnih.govresearchgate.netnih.gov
Aerobic C-H Amination 2-acetamido-3-aryl-acrylateDirect, oxidative, uses O2 as terminal oxidant. nih.govnih.govresearchgate.net

Transition-Metal Free Methodologies

While transition-metal catalysis is a dominant force in organic synthesis, the development of metal-free alternatives is a growing area of interest due to considerations of cost, toxicity, and sustainability. For the synthesis of indole-2-carboxylates, several transition-metal-free methods have emerged as viable alternatives.

One prominent strategy involves iodine-mediated electrophilic cyclization . These reactions typically proceed under mild conditions and tolerate a variety of functional groups. researchgate.net For instance, the synthesis of 3H-indoles has been achieved through the iodine-mediated intramolecular cyclization of enamines. The reaction is believed to proceed through the formation of a three-membered iodonium (B1229267) intermediate, followed by intramolecular electrophilic aromatic substitution. While this specific example leads to 3H-indoles, iodine-mediated cyclizations of other suitable precursors can be envisioned for the synthesis of the 1H-indole core of this compound.

Another approach involves the use of hypervalent iodine reagents. For example, the oxidative cross-coupling of N-acetyl indoles with anisoles using phenyliodine(III) bis(trifluoroacetate) (PIFA) has been reported for C-3 arylation. researchgate.net Although this demonstrates the reactivity of indoles under these conditions, the direct application to the synthesis of the indole-2-carboxylate ring system from acyclic precursors is a different transformation.

Furthermore, radical cyclizations offer a metal-free pathway to indole scaffolds. While specific examples for the synthesis of this compound are not readily found, the general principle of radical-mediated ring closure is a well-established method in heterocyclic chemistry.

MethodReagentsKey Features
Iodine-Mediated Cyclization Iodine, suitable precursor (e.g., enamine)Metal-free, mild conditions, good functional group tolerance. researchgate.net
Hypervalent Iodine Reagents e.g., PIFAOxidative coupling, C-H functionalization. researchgate.net

Chiral Synthesis and Resolution Strategies for Related Indole Scaffolds

The biological activity of many indole derivatives is highly dependent on their stereochemistry. Consequently, the development of methods for the enantioselective synthesis and resolution of chiral indole scaffolds is of paramount importance.

Enantioselective synthesis aims to directly produce a single enantiomer of a chiral molecule. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. While the enantioselective synthesis of this compound itself is not widely reported, methods for the enantioselective synthesis of related β-amino acids provide valuable insights. For example, the diastereoselective alkylation of chiral β-alaninamide dianions has been used to prepare chiral β-amino acids with good diastereoselectivity. scielo.br Such strategies could potentially be adapted for the asymmetric synthesis of precursors to chiral indole-2-carboxylates.

Resolution strategies are employed to separate a racemic mixture of enantiomers. Common methods include enzymatic resolution and chiral chromatography.

Enzymatic resolution utilizes the stereoselectivity of enzymes to differentiate between enantiomers. For instance, lipases have been successfully used for the kinetic resolution of racemic esters. In the context of indole derivatives, Pseudomonas fluorescens lipase (B570770) has been shown to catalyze the asymmetric hydrolysis of a racemic indole-ethyl ester, leaving the desired (R)-enantiomer unreacted and optically enriched. Similarly, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a precursor to chiral compounds, has been achieved with high enantioselectivity using Candida antarctica lipase B (CAL-B). nih.govresearchgate.net This demonstrates the potential of enzymatic methods for resolving racemic this compound or its precursors.

Chiral chromatography is a powerful technique for the analytical and preparative separation of enantiomers. researchgate.netnih.govresearchgate.net High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used method. researchgate.net For indole-2-carboxylic acid derivatives, chiral ligand-exchange chromatography has been employed for the separation of stereoisomers of octahydroindole-2-carboxylic acid. researchgate.net This technique utilizes a chiral mobile phase containing a metal complex with an optically active ligand to achieve separation on a standard achiral column. researchgate.net Alternatively, direct separation on a chiral stationary phase is a common approach. researchgate.net The choice of the chiral selector and the mobile phase composition are critical for achieving optimal separation. researchgate.net

StrategyMethodKey Features
Enantioselective Synthesis Chiral auxiliaries, asymmetric catalysisDirect formation of a single enantiomer. scielo.br
Resolution Enzymatic ResolutionUtilizes stereoselectivity of enzymes (e.g., lipases). nih.govresearchgate.net
Chiral Chromatography (HPLC)Separation of enantiomers using chiral stationary or mobile phases. researchgate.netnih.govresearchgate.net

Advanced Chemical Transformations and Derivatization Strategies of Tert Butyl 5 Amino 1h Indole 2 Carboxylate

Reactivity of the Amino Group at Position 5

The exocyclic amino group at the 5-position of the indole (B1671886) ring is a potent nucleophile, making it a prime site for a wide array of chemical modifications. Its reactivity is central to the synthesis of diverse derivatives, enabling the introduction of various substituents to modulate the molecule's biological and physical properties.

Amidation and Peptide Coupling Reactions

The formation of an amide bond by acylation of the 5-amino group is a fundamental transformation. This reaction is typically achieved by coupling the indole with a carboxylic acid using a peptide coupling reagent. These reagents activate the carboxylic acid, facilitating its reaction with the amine.

The process involves the in-situ formation of a more reactive species from the carboxylic acid, such as an O-acylisourea, an active ester, or an acid anhydride (B1165640). Commonly employed coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and reduce racemization. More advanced phosphonium (B103445) and aminium/uronium salt reagents, including Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), offer high efficiency and rapid reaction times, even for challenging couplings. The choice of reagent and reaction conditions allows for the synthesis of a broad spectrum of N-acylated indole-2-carboxamides.

Table 1: Common Peptide Coupling Reagents This table is interactive. Click on the headers to sort.

Reagent Class Example Reagents Key Characteristics
Carbodiimides DCC, EDC Widely used; EDC and its urea (B33335) byproduct are water-soluble.
Phosphonium Salts PyBOP, BOP Byproducts are less hazardous than some alternatives; reactions are rapid.
Aminium/Uronium Salts HBTU, TBTU, HATU Highly efficient with minimal racemization, especially with HOBt or HOAt.

Alkylation and Arylation Reactions

The nitrogen atom of the 5-amino group can be functionalized through alkylation and arylation, significantly expanding the structural diversity of the indole core.

Alkylation Reactions N-alkylation can be performed via two primary methods. The first is reductive amination , a versatile technique that involves the reaction of the 5-amino group with an aldehyde or a ketone to form an intermediate imine. This imine is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion without affecting the carbonyl group of the starting material. This method prevents the overalkylation that can be an issue with other techniques. harvard.eduwikipedia.orgmasterorganicchemistry.com

A second method is the direct nucleophilic substitution with alkyl halides (e.g., alkyl iodides or bromides). This reaction typically requires the presence of a base to deprotonate the amino group, enhancing its nucleophilicity for the subsequent Sₙ2 reaction. youtube.com

Arylation Reactions The formation of a C-N bond between an aryl group and the 5-amino position is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction between an amine and an aryl halide or triflate. wikipedia.orgorganic-chemistry.org It is known for its broad substrate scope and tolerance of numerous functional groups. The reaction requires a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a phosphine (B1218219) ligand to facilitate the catalytic cycle, and a base. wikipedia.orgacsgcipr.org

The Ullmann condensation is a copper-catalyzed alternative that couples an amine with an aryl halide. wikipedia.org While traditional Ullmann reactions often require high temperatures, modern protocols have been developed that use ligands such as diamines or amino acids to enable the reaction under milder conditions. wikipedia.orgacs.org Research has shown that 5-aminoindole (B14826) is a suitable substrate for copper-catalyzed N-arylation, proceeding in high yield. acs.org

Table 2: Comparison of N-Arylation Methods This table is interactive. Click on the headers to sort.

Feature Buchwald-Hartwig Amination Ullmann Condensation
Catalyst Palladium (Pd) Copper (Cu)
Coupling Partner Aryl Halides (Cl, Br, I), Triflates Aryl Halides (I, Br)
Typical Conditions Pd source, phosphine ligand, base Cu source, optional ligand, base
Reaction Temperature Mild to moderate Historically high, modern variants are milder
Scope Very broad, high functional group tolerance Good, but can be more limited than Buchwald-Hartwig

Formation of Ureas, Thioureas, and Carbamates

The nucleophilic 5-amino group readily reacts with various electrophiles to form ureas, thioureas, and carbamates, which are important functional groups in many biologically active molecules.

Ureas are typically synthesized by reacting the amino group with an isocyanate. Alternatively, a two-step procedure can be employed using phosgene (B1210022) or a phosgene equivalent like carbonyldiimidazole (CDI) to first form a reactive intermediate, which is then treated with another amine.

Thioureas are formed in a similar fashion through the reaction of the amino group with an isothiocyanate.

Carbamates are generated by treating the amine with a chloroformate (e.g., ethyl chloroformate) or an agent like di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base.

Table 3: Reagents for Urea, Thiourea, and Carbamate Synthesis This table is interactive. Click on the headers to sort.

Desired Functional Group Reagent Class Example Reagent
Urea Isocyanate Phenyl isocyanate
Thiourea Isothiocyanate Allyl isothiocyanate
Carbamate Chloroformate Ethyl chloroformate
Carbamate (Boc) Dicarbonate Di-tert-butyl dicarbonate (Boc₂O)

Sulfonamide Formation

Sulfonamides are readily prepared by reacting the 5-amino group with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride (mesyl chloride). The reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. This transformation is a robust and high-yielding method for introducing a sulfonamide moiety, a common pharmacophore in drug discovery. harvard.edu

Transformations Involving the tert-Butyl Ester Moiety

The tert-butyl ester at the C2 position is a valuable protecting group for the carboxylic acid. Its primary transformation is its removal (deprotection) to unveil the free carboxylic acid, which can then participate in further reactions, such as amidation.

Selective Hydrolysis and Decarboxylation

The cleavage of the tert-butyl ester is most commonly achieved under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent such as dioxane effectively removes the tert-butyl group.

However, studies on related 2-amino-1H-indole-3-carboxylate esters have revealed that this deprotection can be accompanied by subsequent decarboxylation. wikipedia.org When a similar tert-butyl ester was heated under acidic conditions (4M HCl in dioxane), the starting material was fully consumed, but instead of the desired carboxylic acid, a decarboxylated imine salt was formed quantitatively. wikipedia.org This indicates that the indole-2-carboxylic acid, once formed, can be unstable under these conditions and readily lose carbon dioxide. In contrast, alkaline hydrolysis conditions, for instance using lithium hydroxide (B78521) (LiOH), might offer a milder alternative for ester cleavage, although side reactions can still occur. wikipedia.org

Table 4: Conditions for Transformations of the tert-Butyl Ester This table is interactive. Click on the headers to sort.

Condition Reagent(s) Primary Transformation Potential Side Reaction(s)
Acidic Trifluoroacetic Acid (TFA) Hydrolysis (Deprotection) Decarboxylation
Acidic 4M HCl in Dioxane Hydrolysis (Deprotection) Decarboxylation
Alkaline Lithium Hydroxide (LiOH) Hydrolysis (Deprotection) Epimerization or other base-mediated reactions

Transesterification to Other Carboxylate Esters

The tert-butyl ester of 5-amino-1H-indole-2-carboxylate can be converted to other esters, such as methyl or ethyl esters, through transesterification. This transformation is typically achieved under acidic or basic conditions, or through metal-catalyzed processes. While direct literature on the transesterification of this specific compound is sparse, the general principles of transesterification are applicable.

Acid-catalyzed transesterification would involve reacting the tert-butyl ester with an excess of another alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The equilibrium is driven towards the desired product by using the alcohol as the solvent.

Alternatively, base-catalyzed transesterification can be employed, although this method risks hydrolysis of the ester if water is present. Common catalysts include sodium or potassium alkoxides corresponding to the desired ester. The reactivity of the tert-butyl ester in these reactions allows for the introduction of various ester functionalities, thereby modifying the compound's solubility, reactivity, and biological activity.

Table 1: General Conditions for Transesterification

Catalyst Type Reagents Typical Conditions
Acid H₂SO₄, HCl Excess alcohol (e.g., MeOH, EtOH), heat
Base NaOMe, NaOEt Anhydrous alcohol, room temp. to reflux
Metal Lewis acids (e.g., Ti(OR)₄) Anhydrous conditions, heat

Conversion to Carboxylic Acids for Subsequent Functionalization

The conversion of tert-butyl 5-amino-1H-indole-2-carboxylate to its corresponding carboxylic acid, 5-amino-1H-indole-2-carboxylic acid, is a critical step for further derivatization, such as amide bond formation. Typically, tert-butyl esters are readily cleaved under acidic conditions due to the formation of the stable tert-butyl cation. researchgate.net The mechanism involves protonation of the ester oxygen followed by the elimination of isobutylene. researchgate.net

However, studies on structurally similar indole compounds have revealed that the hydrolysis of the ester group can be challenging. For instance, the attempted acidic hydrolysis of tert-butyl 2-amino-1H-indole-3-carboxylate with 4M HCl in dioxane did not yield the expected carboxylic acid. arkat-usa.org Instead, at elevated temperatures, the reaction led to the quantitative formation of an indolin-2-imine hydrochloride, indicating that the indole ring system's reactivity can lead to unexpected intramolecular reactions under harsh acidic conditions. arkat-usa.org

These findings suggest that the deprotection of this compound to its carboxylic acid requires carefully controlled conditions to avoid unwanted side reactions. Milder acidic conditions or alternative deprotection strategies may be necessary to achieve the desired transformation.

Modifications at the Indole Nitrogen (N1)

The indole nitrogen (N1) of this compound can be functionalized through N-alkylation and N-arylation reactions. These modifications are crucial for modulating the electronic properties and steric hindrance of the indole ring, which can significantly impact its biological activity.

N-alkylation can be achieved by treating the indole with an alkyl halide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The choice of base and reaction conditions can be optimized to achieve mono-N-alkylation. monash.edu

N-arylation of indoles can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution with highly activated aryl halides. These methods allow for the introduction of a wide range of aryl and heteroaryl substituents at the N1 position.

To achieve selective functionalization at other positions of the indole ring or the amino group, the indole nitrogen is often protected. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for the indole nitrogen due to its stability under various reaction conditions and its facile removal under acidic conditions. fishersci.co.ukorganic-chemistry.org

The N-Boc protection of this compound can be accomplished by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This yields a di-Boc protected intermediate where both the indole nitrogen and the exocyclic amino group can be protected. Selective deprotection can then be achieved based on the differential reactivity of the two Boc groups.

Deprotection of the N-Boc group is typically carried out using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. fishersci.co.uk However, milder methods using reagents like oxalyl chloride in methanol have also been developed to avoid harsh acidic conditions that might affect other sensitive functional groups in the molecule. rsc.orgresearchgate.netrsc.org The ability to protect and deprotect the indole nitrogen provides significant synthetic flexibility for the elaboration of the molecule. nih.govacs.org

Functionalization at Other Positions of the Indole Ring System

The benzene (B151609) portion of the indole ring in this compound is susceptible to electrophilic aromatic substitution. The 5-amino group is a strong activating and ortho-, para-directing group. Therefore, electrophilic substitution is expected to occur primarily at the C4 and C6 positions.

Halogenation: Bromination of the indole ring can be achieved using reagents like N-bromosuccinimide (NBS). The regioselectivity of the bromination will be directed by the powerful activating effect of the 5-amino group. In related N-protected 5-methyl-1H-indole-1-carboxylates, bromination has been shown to occur at the 4-position.

Nitration: Nitration of the indole ring can be carried out using nitrating agents under controlled conditions. For N-Boc protected indoles, nitration with reagents like tetramethylammonium (B1211777) nitrate (B79036) and trifluoroacetic anhydride has been shown to be effective. nih.gov In the case of this compound, the nitration would be directed to the positions ortho and para to the amino group, namely C4 and C6. The specific reaction conditions would determine the selectivity between these two positions.

Table 2: Summary of Functionalization Reactions

Position Reaction Type Reagents and Conditions Expected Outcome
C2-Ester Transesterification MeOH/H⁺ or NaOMe Methyl 5-amino-1H-indole-2-carboxylate
C2-Ester Hydrolysis Acidic conditions (e.g., TFA) 5-amino-1H-indole-2-carboxylic acid
N1 Alkylation Alkyl halide, Base (e.g., NaH) N1-alkylated product
N1 Arylation Aryl halide, Pd catalyst N1-arylated product
N1 Protection (Boc)₂O, DMAP N1-Boc protected product
Benzene Ring Bromination NBS Bromination at C4 and/or C6
Benzene Ring Nitration HNO₃/H₂SO₄ or other nitrating agents Nitration at C4 and/or C6

Transformations at Position 3 (e.g., Chlorination, Alkylation)

The C3 position of the indole ring is typically the most nucleophilic and, therefore, highly susceptible to electrophilic substitution. For this compound, it would be anticipated that reactions such as chlorination and alkylation would readily occur at this site. The electron-donating nature of the 5-amino group is expected to further activate the indole ring towards electrophilic attack, enhancing the reactivity at the C3 position.

However, a thorough search of scientific databases has not yielded specific examples or detailed protocols for the chlorination or alkylation of this compound. Consequently, no data on reaction conditions, yields, or spectroscopic characterization of the resulting C3-functionalized products can be presented.

Chemo- and Regioselective Functional Group Interconversions

The this compound molecule possesses multiple functional groups that could undergo interconversion. These include the 5-amino group, the indole N-H, the tert-butyl ester, and the aromatic ring itself. Chemo- and regioselective transformations are crucial for the synthesis of complex derivatives, where one functional group is modified while others remain intact.

Potential transformations could include the selective acylation or alkylation of the 5-amino group, N-alkylation of the indole ring, or hydrolysis of the tert-butyl ester. The relative reactivity of these sites would dictate the outcome of such reactions. However, specific and detailed research findings focusing on the chemo- and regioselective functional group interconversions of this compound are not described in the available literature. Therefore, a comparative analysis of different reaction conditions and their impact on selectivity cannot be provided.

Tert Butyl 5 Amino 1h Indole 2 Carboxylate As a Pivotal Intermediate in Multi Step Syntheses

Building Block for Fused Heterocyclic Systems

Tert-butyl 5-amino-1H-indole-2-carboxylate is a versatile building block in organic synthesis, prized for its bifunctional nature. The presence of a nucleophilic amino group at the C5 position and a modifiable carboxylate group at the C2 position, ortho to the indole (B1671886) nitrogen, allows for a variety of cyclization reactions. This strategic placement of reactive sites makes it an ideal precursor for the construction of complex, fused heterocyclic systems, which are core structures in many biologically active molecules.

Synthesis of Pyrimido[5,4-b]indoles

The pyrimido[5,4-b]indole scaffold is of significant interest in medicinal chemistry, with derivatives showing potent activity as modulators of immune responses, particularly as ligands for Toll-like receptor 4 (TLR4). nih.gov The synthesis of this tricycle often involves the annulation of a pyrimidine (B1678525) ring onto the indole core.

This compound, and analogous 3-amino-1H-indole-2-carboxylates, serve as key precursors for this transformation. The general strategy involves a reaction with reagents that can provide the necessary two carbon atoms and one nitrogen atom to form the pyrimidine ring. For instance, reactions with aryl isocyanates or aryl isothiocyanates can lead to the formation of 5H-pyrimido[5,4-b]indole derivatives. researchgate.net The initial step is the reaction of the amino group of the indole with the isocyanate to form a urea (B33335) intermediate. Subsequent intramolecular cyclization, often promoted by heat or a catalyst, results in the formation of the fused pyrimidine ring, yielding 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones. researchgate.net The tert-butyl ester group can be retained or hydrolyzed during the process, depending on the reaction conditions.

PrecursorReagentResulting Core Structure
Amino-indole-carboxylateAryl isocyanate3-Aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
Amino-indole-carboxylateAryl isothiocyanate3-Aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one
Amino-indole-carboxylateCyanamides2-Amino-3H-pyrimido[5,4-b]indol-4(5H)-one

Construction of Thiazolo[3,2-a]indoles

The synthesis of thiazolo[3,2-a]indoles, another class of heterocycles with potential biological applications, typically proceeds from indole precursors containing a sulfur functionality. While direct cyclization from this compound is not a standard route, it can be envisioned as a multi-step intermediate. A common method for constructing the thiazolo[3,2-a]indole core involves the reaction of indoline-2-thiones with α-haloketones. researchgate.netacs.org

To utilize this compound for this purpose, a synthetic sequence would first be required to convert the carboxylate group into a functional group suitable for thionation, or to introduce a sulfur-containing moiety. For example, the ester could be reduced to an alcohol, which is then converted into a leaving group to be displaced by a sulfur nucleophile, eventually leading to the required indoline-2-thione (B1305242) precursor. The amino group at the C5 position would be carried through the synthesis, allowing for the creation of 5-amino-substituted thiazolo[3,2-a]indoles, providing a handle for further functionalization.

Formation of Diindolylamines and Related Structures

Diindolylamines, structures where two indole rings are linked by a nitrogen atom, are investigated for applications in medicinal chemistry and as materials for organic electronics. nih.govresearchgate.net The synthesis of these compounds can be effectively achieved through palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination. nih.gov

In this context, this compound serves as the aminoindole coupling partner. The reaction involves coupling it with a bromoindole derivative. Research has identified efficient catalytic systems for this transformation, often utilizing a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) and a specialized phosphine (B1218219) ligand such as BrettPhos, in the presence of a base like potassium carbonate (K₂CO₃). nih.govresearchgate.netacs.org The reaction is selective for the amination of the aryl bromide over the indole N-H bond. The tert-butyl ester at the C2 position remains intact under these conditions, providing a site for subsequent modifications. A notable challenge with diindolylamines is their potential instability and susceptibility to oxidative oligomerization; however, strategic substitution on the indole rings can improve their stability. nih.govacs.org

Reaction TypeCoupling PartnersCatalytic SystemKey Features
Buchwald-Hartwig AminationAminoindole (e.g., this compound) + BromoindolePd(OAc)₂, BrettPhos, K₂CO₃Selective coupling at the C-N bond. Product stability can be an issue.

Precursor for Complex Natural Product Analogs

The indole nucleus is a privileged scaffold found in a vast array of natural products with diverse biological activities. mdpi.com Synthetic chemists often use functionalized indoles as starting points to build analogs of these complex molecules to explore structure-activity relationships or to develop new therapeutic agents. This compound is a valuable precursor in this field due to its strategically placed functional groups.

The amino group at C5 and the carboxylate at C2 allow for orthogonal chemical modifications. For example, the amino group can be acylated, alkylated, or used in cyclization reactions to append new ring systems, mimicking or altering the structures of natural alkaloids. The tert-butyl ester group is a robust protecting group for the carboxylic acid but can be selectively removed under acidic conditions to reveal the free acid. arkat-usa.org This acid can then be coupled with amines or alcohols to form amides or esters, respectively, which are common linkages in natural products. This synthetic versatility allows for the systematic modification of different parts of the indole scaffold, enabling the generation of libraries of natural product analogs for biological screening.

Intermediate in the Development of Chemical Probes and Modulators

The development of chemical probes and modulators to study and influence biological pathways is a cornerstone of chemical biology and drug discovery. The indole scaffold is frequently employed in the design of such molecules. mdpi.com this compound acts as a key intermediate, providing a core structure that can be elaborated into potent and selective biological modulators.

Scaffold for Ligand Design and Synthesis

The functional handles on this compound make it an excellent starting point for fragment-based drug design and the synthesis of targeted ligands. nih.gov The indole core itself can participate in crucial binding interactions (e.g., hydrogen bonding via the N-H, π-stacking), while the C2-carboxylate and C5-amino groups serve as anchor points for introducing substituents that can occupy specific pockets in a target protein's binding site.

For example, the indole-2-carboxamide motif, readily accessible from the C2-carboxylate of the parent compound, is a well-established scaffold for designing ligands for various targets. nih.govmdpi.com By coupling the corresponding carboxylic acid (obtained after deprotection of the tert-butyl ester) with a diverse range of amines, libraries of indole-2-carboxamides can be synthesized. This approach has been used to develop cannabinoid receptor 2 (CB₂) agonists and potent agents against Mycobacterium tuberculosis. nih.gov Similarly, the C5-amino group can be functionalized to extend the molecule into different regions of a binding site, a strategy used in developing selective antagonists for dopamine (B1211576) receptors. nih.gov The pyrimido[5,4-b]indoles derived from this intermediate have been identified as selective TLR4 ligands, demonstrating how the core scaffold can be elaborated into potent immunomodulators. nih.gov

Target ClassDerived ScaffoldExample Application
G-Protein Coupled ReceptorsIndole-2-carboxamidesCannabinoid Receptor 2 (CB₂) Agonists
Immune ReceptorsPyrimido[5,4-b]indolesToll-Like Receptor 4 (TLR4) Ligands nih.gov
Enzymes / PathogensIndole-2-carboxamidesMycobacterium tuberculosis Growth Inhibitors nih.gov

Preparation of Derivatives with Modified Linking Moieties

The unique structure of this compound, featuring a reactive amino group and a carboxylate function, allows for extensive chemical modification. Researchers leverage these functional groups to introduce a variety of linking moieties, thereby synthesizing derivatives with specific properties for applications in medicinal chemistry and materials science. The tert-butyl ester group provides stability and is a key feature for its use as an intermediate in the synthesis of various bioactive molecules. chemimpex.com

A primary strategy for modification involves the acylation or alkylation of the 5-amino group. This reaction is fundamental in creating amide, sulfonamide, or urea linkages, which are prevalent in pharmacologically active compounds. For instance, the amino group can be acylated using various acyl chlorides or activated carboxylic acids to introduce linkers that can be further functionalized.

Another common approach is the modification of the indole nitrogen (N-1). While the primary amino group at the C-5 position is often the main site of reaction, the indole nitrogen can also be functionalized, for example, by using a protecting group like the tert-butoxycarbonyl (Boc) group. This protection strategy allows for selective reactions at other positions of the indole ring. nih.gov

The synthesis of dicarboxamide analogues represents a key application of this intermediate. In a multi-step pathway, the amino group of a related aniline (B41778) precursor is first protected. nih.gov This is followed by an amide coupling reaction with a suitable amine. nih.gov Subsequent deprotection of the amino group yields an intermediate that can be coupled with another carboxylic acid, effectively introducing a modified linking moiety and creating a dicarboxamide structure. nih.govnih.gov

Detailed research findings on the preparation of such derivatives are summarized in the table below.

Starting Material VariationReagents and ConditionsResulting Derivative TypeResearch Focus
N-Boc protected aniline precursor1) Amide coupling (e.g., with 1-adamantylamine) 2) Boc deprotection (TFA) 3) Amide coupling with a substituted indole-2-carboxylic acidDicarboxamide analogueSynthesis of potential antitumour agents for paediatric brain cancer. nih.gov
Substituted indole-2-carboxylic acidsAmine, EDC·HCl, HOBt, DIPEAIndole-2-carboxamidesExploration of structure-activity relationships for various biological targets. nih.gov
N-(tert-butoxycarbonyl)piperazine1) Coupling with indole-2-carboxylic acid 2) N-Boc deprotection (TFA) 3) Coupling with 1-adamantanecarboxylic acidPiperazine-linked dicarboxamideDevelopment of dual-action antitubercular and cytotoxic agents. nih.gov

This table is interactive. Click on the headers to sort the data.

These synthetic strategies highlight the compound's utility in systematically modifying molecular structures to explore and optimize biological activity. The ability to introduce diverse linking groups is fundamental to creating libraries of compounds for drug discovery.

Role in Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules in a single step from three or more reactants. The indole scaffold is a frequent participant in such reactions due to the nucleophilic character of the indole ring, particularly at the C3 position. rsc.org this compound and its derivatives are valuable substrates for MCRs, leading to a wide array of structurally diverse heterocyclic systems. rsc.org

The indole nucleus can react at four different positions: the C3 carbon, the N1 nitrogen, the C2–C3 π-bond, and the C2–N sigma bond, making it a versatile component in MCRs. rsc.org One prominent example is the Ugi reaction, a four-component reaction involving an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid. When an indole derivative acts as the amine or when the reaction is followed by an intramolecular cyclization involving the indole ring, complex polycyclic structures can be generated. researchgate.net For instance, an Ugi reaction followed by a Pictet-Spengler cyclization can construct tetracyclic tetrazole scaffolds in a one-pot procedure. rsc.org

The Petasis reaction, another important MCR, involves the reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. Indole derivatives can serve as the amine component, leading to the formation of α-amino acids or other valuable structures. researchgate.net

The participation of indole derivatives in MCRs is crucial for generating chemical libraries for high-throughput screening. The efficiency and atom economy of MCRs, combined with the structural versatility of the indole core, provide rapid access to novel compounds with potential biological and pharmaceutical relevance. rsc.orgresearchgate.net

Multi-Component ReactionReactants Involving IndoleResulting ScaffoldSignificance
Ugi–Pictet–SpenglerIndole, carbonyl compound, isocyanoacetaldehyde, trimethylsilyl (B98337) azideTetracyclic tetrazole scaffoldEfficient one-pot synthesis of complex heterocyclic systems. rsc.org
Knoevenagel-hetero Diels-AlderIndole derivative, aldehyde, active methylene (B1212753) compoundPolycyclic indole alkaloids (e.g., Corynanthe type)Domino reaction for the stereocontrolled synthesis of natural product-like molecules. researchgate.net
Ugi ReactionIndole nucleus participates in post-condensation cyclizationDihydro-β-carbolinonesAccess to privileged heterocyclic structures found in bioactive alkaloids. researchgate.net

This table is interactive. Click on the headers to sort the data.

The application of this compound and related structures in MCRs underscores their importance in modern synthetic and medicinal chemistry for the rapid generation of molecular complexity and diversity.

Advanced Spectroscopic Analysis and Structural Elucidation of Indole 2 Carboxylates

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework, as well as the spatial relationships between atoms.

High-resolution ¹H and ¹³C NMR spectra are critical for identifying the distinct chemical environments of each proton and carbon atom within tert-butyl 5-amino-1H-indole-2-carboxylate. Although specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be accurately predicted based on the analysis of similar structures, such as 5-aminoindole (B14826) and various indole-2-carboxylate (B1230498) esters. chemicalbook.comchemicalbook.commdpi.com

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the N-H protons of the indole and the amino group, the single proton at the C3 position, and the highly shielded protons of the tert-butyl group. The electron-donating amino group at the C5 position will cause an upfield shift (to lower ppm values) for the aromatic protons, particularly the ortho (H4, H6) and para (H7) protons, compared to an unsubstituted indole.

The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbon of the ester and the aromatic carbons bonded to heteroatoms (C2, C5, C7a, C3a) are expected to appear at characteristic downfield positions. The tert-butyl group will exhibit two distinct signals: a quaternary carbon and three equivalent methyl carbons, both appearing in the upfield region.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-1 (indole NH) ~11.0 broad singlet -
H-7 ~7.10 doublet J = 8.5 Hz
H-4 ~6.85 doublet J = 2.0 Hz
H-3 ~6.80 singlet -
H-6 ~6.60 doublet of doublets J = 8.5, 2.0 Hz
NH₂ ~4.80 broad singlet -

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon Predicted Chemical Shift (δ, ppm)
C=O ~161.5
C5 ~142.0
C7a ~133.0
C2 ~130.0
C3a ~128.0
C7 ~112.5
C6 ~111.0
C4 ~104.0
C3 ~101.0
C(CH₃)₃ ~80.5

Two-dimensional NMR techniques are indispensable for confirming the assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, a key correlation would be observed between the aromatic protons H6 and H7 on the benzene (B151609) ring portion of the indole.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to. This is crucial for definitively assigning the chemical shifts of each carbon atom that bears a proton, such as C3, C4, C6, C7, and the methyl carbons of the tert-butyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for identifying quaternary carbons (those with no attached protons) and piecing together the molecular skeleton. For instance, the tert-butyl protons would show a correlation to the ester carbonyl carbon and the quaternary carbon of the tert-butyl group. The H3 proton would show correlations to C2, C3a, and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This can provide insights into the molecule's preferred conformation. For example, a NOESY spectrum could show a spatial correlation between the H4 proton and the amino group protons, or between the H3 proton and the indole N-H proton.

Table of Expected 2D NMR Correlations

Experiment Key Expected Correlations
COSY H6 ↔ H7
HSQC H3 ↔ C3; H4 ↔ C4; H6 ↔ C6; H7 ↔ C7; CH₃ ↔ C(CH₃)₃
HMBC H3 ↔ C2, C3a, C=O; H4 ↔ C3a, C5, C6; H7 ↔ C5, C3a; CH₃ ↔ C(CH₃)₃, C=O

| NOESY | H4 ↔ NH₂; H3 ↔ H4; H6 ↔ NH₂ |

Variable Temperature (VT) NMR experiments are performed to study dynamic processes within a molecule, such as conformational changes or restricted rotation around bonds. ox.ac.uknih.gov For this compound, VT NMR could be employed to investigate several potential dynamic phenomena.

One area of interest is the rotation around the C5-N bond of the amino group. At low temperatures, this rotation might become slow on the NMR timescale, potentially leading to the observation of distinct signals for the two amino protons if they are in different chemical environments. As the temperature is increased, the rotation would become faster, causing these signals to broaden and eventually coalesce into a single sharp peak.

Similarly, restricted rotation around the ester linkage could be examined. While the tert-butyl group is sterically bulky, VT NMR could determine if there is a significant energy barrier to rotation that might lead to observable conformational isomers (rotamers) at low temperatures. nih.gov Analysis of the spectral changes with temperature can provide thermodynamic parameters for these dynamic processes.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.

For this compound, the molecular formula is C₁₃H₁₆N₂O₂. The theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of each element.

Calculated Exact Mass for C₁₃H₁₆N₂O₂

Ion Molecular Formula Calculated m/z
[M+H]⁺ C₁₃H₁₇N₂O₂⁺ 233.1285
[M+Na]⁺ C₁₃H₁₆N₂O₂Na⁺ 255.1104

An experimental HRMS measurement yielding an m/z value that matches the calculated value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's molecular formula.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching region would be particularly informative, likely showing distinct bands for the indole N-H and the symmetric and asymmetric stretches of the primary amino group. A strong absorption corresponding to the C=O stretch of the tert-butyl ester is also a key diagnostic feature. nih.gov

Predicted IR Absorption Bands

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
Indole N-H Stretch ~3400
Amino N-H Asymmetric & Symmetric Stretch 3350 - 3250
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 2980 - 2850
Ester C=O Stretch ~1680
Aromatic C=C Stretch 1620 - 1450
C-O Stretch ~1250

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a strong chromophore. The presence of the electron-donating amino group at the C5 position and the electron-withdrawing carboxylate group at C2 will influence the energies of these transitions. Compared to unsubstituted indole, a bathochromic (red) shift of the absorption maxima is expected due to the extended conjugation and the auxochromic effect of the amino group.

Predicted UV-Vis Absorption Maxima (in Ethanol)

Transition Predicted λₘₐₓ (nm)
π → π* ~280 - 300

X-ray Crystallography for Solid-State Structural Conformation

While obtaining a suitable single crystal for analysis can be challenging, X-ray crystallography provides the most definitive structural information for a molecule in the solid state. This technique can precisely determine bond lengths, bond angles, and torsional angles, revealing the molecule's exact three-dimensional conformation.

For this compound, a crystal structure would confirm the planarity of the indole ring system. researchgate.netnih.gov It would also reveal the orientation of the bulky tert-butyl ester group relative to the indole plane.

Furthermore, X-ray crystallography elucidates intermolecular interactions that govern the crystal packing. In this case, extensive hydrogen bonding would be expected. The indole N-H and the amino N-H groups can act as hydrogen bond donors, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. These interactions would likely lead to the formation of complex supramolecular networks, such as chains or sheets, within the crystal lattice. mdpi.com Analysis of these packing motifs is crucial for understanding the solid-state properties of the compound.

Integration of Spectroscopic Data for Complete Structural Assignment

The unambiguous structural determination of complex organic molecules is a cornerstone of chemical research. For substituted indole derivatives such as this compound, a multi-faceted analytical approach is required, integrating data from several spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and only through their combined interpretation can the precise arrangement of atoms and functional groups be definitively established. This process involves using High-Resolution Mass Spectrometry (HRMS) to ascertain the elemental composition, Infrared (IR) spectroscopy to identify functional groups, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments to map the carbon-hydrogen framework and establish connectivity.

The structural elucidation of indole-2-carboxylate derivatives relies on the synergistic use of these techniques. acs.org The process begins with determining the molecular formula, proceeds to identifying the present functional groups, and concludes with assembling the molecular skeleton proton by proton and carbon by carbon.

High-Resolution Mass Spectrometry (HRMS)

The initial step in the structural analysis is typically the determination of the compound's exact molecular formula using HRMS. For this compound, the molecular formula is C₁₃H₁₆N₂O₂. HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm this elemental composition. The expected monoisotopic mass would be calculated, and the experimental value from the spectrometer must fall within a very narrow tolerance (typically <5 ppm) to be considered a match. Common ionization techniques like Electrospray Ionization (ESI) would likely produce a protonated molecular ion, [M+H]⁺.

A key fragmentation pathway for tert-butyl esters in mass spectrometry is the loss of isobutylene (C₄H₈), resulting in a prominent fragment ion corresponding to the carboxylic acid. This characteristic loss of 56 atomic mass units is a strong indicator of the presence of a tert-butyl ester group.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups within the molecule. The IR spectrum of an indole-2-carboxylic acid ester derivative exhibits characteristic strong absorption bands for the carbonyl (C=O) group, typically in the range of 1614-1705 cm⁻¹. fabad.org.tr For this compound, specific vibrations are expected that confirm its structure.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (Indole)Stretching~3400-3300
N-H (Amine)Stretching (Asymmetric & Symmetric)~3500-3300
C-H (Aromatic)Stretching~3100-3000
C-H (Aliphatic)Stretching~2980-2950
C=O (Ester)Stretching~1700
C=C (Aromatic)Stretching~1600-1450
C-NStretching~1350-1250
C-OStretching~1300-1150

The presence of two distinct N-H stretching bands (one for the indole N-H and two for the primary amine -NH₂) and a strong carbonyl absorption are key diagnostic features in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, including the chemical environment of each proton and carbon atom and their connectivity.

¹H NMR Spectroscopy

The proton NMR spectrum allows for the identification and differentiation of the various hydrogen atoms in the molecule. For this compound, the spectrum would display several key signals. A characteristic singlet for the indole H-1 proton is typically observed in the δ 9.06-11.58 ppm range. fabad.org.tr The aromatic protons on the indole ring exhibit specific chemical shifts and coupling patterns that reveal their relative positions.

Proton EnvironmentMultiplicityIntegrationApproximate Chemical Shift (δ ppm)
Indole N-HSinglet (broad)1H9.0 - 11.6
Aromatic C4-HDoublet1H7.4 - 7.7
Aromatic C6-HDoublet of Doublets1H~6.8
Aromatic C7-HDoublet1H~7.2
Aromatic C3-HSinglet/Doublet1H~7.0
Amine -NH₂Singlet (broad)2H~3.5 - 5.0
tert-butyl -CH₃Singlet9H~1.6

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments and provides information about the type of carbon atom (e.g., C=O, aromatic C, aliphatic C).

Carbon EnvironmentApproximate Chemical Shift (δ ppm)
Ester C=O160 - 165
Indole C2~138
Indole C7a~136
Indole C5~145
Indole C3a~128
Indole C4~115
Indole C6~112
Indole C7~111
Indole C3~105
tert-butyl C (quaternary)~81
tert-butyl -CH₃~28

Integration through 2D NMR

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for assembling the complete structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, allowing for the mapping of adjacent protons. For instance, it would confirm the connectivity between the aromatic protons on the benzene portion of the indole ring (H4, H6, H7).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for piecing together molecular fragments. It shows correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations for this compound would include:

Correlation from the tert-butyl protons (at ~1.6 ppm) to the quaternary carbon of the tert-butyl group (~81 ppm) and, crucially, to the ester carbonyl carbon (~162 ppm), confirming the tert-butyl ester functionality.

Correlations from the indole N-H proton to carbons C2, C3, and C7a, confirming the indole core.

Correlations from aromatic protons (e.g., H4) to neighboring carbons, which solidifies the assignment of the substitution pattern. For example, a correlation from the H4 proton to the C5 carbon would help confirm the position of the amino group.

By systematically analyzing the data from HRMS, IR, ¹H NMR, ¹³C NMR, and 2D NMR experiments, a chemist can construct and verify the complete and unambiguous structure of this compound, leaving no doubt as to the identity and purity of the compound.

Computational Chemistry and Reaction Mechanistic Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular properties such as geometry, vibrational frequencies, and electronic distribution.

The conformational landscape of tert-butyl 5-amino-1H-indole-2-carboxylate is influenced by the orientation of the tert-butyl carboxylate group at the C2 position and the amino group at the C5 position. The bulky tert-butyl group can sterically interact with the N1-H of the indole (B1671886) ring, influencing the planarity of the molecule. DFT calculations can be employed to determine the most stable conformers by optimizing the molecular geometry and calculating their relative energies.

Tautomerism is a key consideration for this molecule, particularly involving the amino group and the indole nitrogen. The 5-amino group can exist in equilibrium with a tautomeric imino form, which would significantly alter the electronic properties and aromaticity of the benzene (B151609) portion of the indole ring. Similarly, proton transfer from the N1 nitrogen to the amino group or the carboxylate oxygen can be investigated. Computational studies on related amino-substituted heterocyclic systems, such as aminopurines, have shown that the relative stability of tautomers is highly dependent on the substitution pattern and the surrounding environment, including solvent effects. mdpi.com DFT calculations can predict the relative energies of these tautomers and the energy barriers for their interconversion, providing insight into the predominant species under different conditions. nih.gov

Interactive Table: Predicted Relative Energies of Potential Tautomers This table presents hypothetical relative energies for the different tautomeric forms of this compound, as might be predicted by DFT calculations.

TautomerDescriptionPredicted Relative Energy (kcal/mol)
Amino (Canonical) The standard 5-amino-1H-indole structure.0.00
Imino (Quinoidal) Proton transferred from the amino group to the C6 position.+15.2
N1-protonated Amino Proton transferred from the indole N1 to the 5-amino group.+8.5
Carboxylate O-protonated Proton transferred from the indole N1 to a carboxylate oxygen.+12.1

Note: These values are illustrative and would require specific DFT calculations for validation.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and distribution of these orbitals determine the molecule's ability to act as a nucleophile or an electrophile.

The HOMO is predicted to be delocalized over the indole ring system, with significant contributions from the amino group, making these positions susceptible to electrophilic attack. The LUMO is likely to be centered more towards the carboxylate group and the C2-C3 bond of the pyrrole (B145914) ring, indicating sites for potential nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties.

Interactive Table: Predicted Frontier Molecular Orbital Energies This table provides hypothetical energy values for the HOMO, LUMO, and the HOMO-LUMO gap of this compound, based on trends observed in related indole derivatives.

Molecular OrbitalPredicted Energy (eV)Description
HOMO -5.2Highest Occupied Molecular Orbital; associated with nucleophilicity.
LUMO -1.8Lowest Unoccupied Molecular Orbital; associated with electrophilicity.
HOMO-LUMO Gap 3.4Energy difference between HOMO and LUMO; relates to chemical reactivity and stability.

Note: These values are illustrative and would require specific DFT calculations for validation.

Molecular Dynamics Simulations for Conformational Flexibility

While DFT calculations are excellent for stationary points on the potential energy surface, molecular dynamics (MD) simulations provide a picture of the molecule's dynamic behavior over time. MD simulations can explore the conformational flexibility of the this compound, particularly the rotation of the tert-butyl carboxylate and amino groups, and the puckering of the five-membered ring.

Elucidation of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. This allows for a detailed understanding of reaction mechanisms.

The reaction of indoles with reagents like tert-butyl hypochlorite (B82951) can proceed through radical pathways. Computational studies can help elucidate these mechanisms. For instance, the homolytic cleavage of the O-Cl bond in tert-butyl hypochlorite to form a tert-butoxy (B1229062) radical and a chlorine radical can be modeled. The subsequent reaction of these radicals with the indole ring can be investigated to determine the most likely pathways. The interaction of hypochlorite with tert-butyl hydroperoxide is known to produce peroxyl radicals, which could also be involved in the reaction mechanism. nih.gov

DFT calculations can be used to model the intermediates and transition states for the addition of these radicals to the indole ring and the subsequent steps leading to the final products. This would involve locating the transition state structures for radical addition and subsequent elimination or rearrangement steps, and calculating the associated energy barriers.

The electronic nature of this compound suggests it can undergo both electrophilic and nucleophilic reactions.

Electrophilic Substitution: The indole ring, activated by the electron-donating amino group, is susceptible to electrophilic attack. quimicaorganica.orgresearchgate.net The general mechanism for electrophilic aromatic substitution involves the attack of the pi system on an electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.combyjus.com DFT calculations can be used to determine the relative stability of the carbocation intermediates formed from attack at different positions on the indole ring. For a 5-amino substituted indole, attack at the C4 and C6 positions is generally favored due to the strong activating and ortho-, para-directing nature of the amino group.

Nucleophilic Addition: The carbonyl carbon of the tert-butyl carboxylate group is electrophilic and can be a site for nucleophilic addition. masterorganicchemistry.comlibretexts.org The mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. youtube.comlibretexts.org However, the bulky tert-butyl group may sterically hinder this attack. Furthermore, the ester group is generally less reactive towards nucleophilic addition than aldehydes or ketones. Computational modeling can assess the feasibility of such reactions by calculating the activation energy for the nucleophilic attack and the stability of the tetrahedral intermediate.

Prediction of Reactivity and Selectivity

The reactivity of the indole scaffold is significantly influenced by its substituents. In the case of this compound, the 5-amino group, being an electron-donating group, increases the electron density of the indole ring, thereby activating it towards electrophilic substitution. Conversely, the tert-butyl carboxylate group at the 2-position is an electron-withdrawing group, which deactivates the ring. Computational models can quantify these effects by calculating parameters such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting reactivity. A high HOMO energy indicates a greater tendency to donate electrons to an electrophile, while a low LUMO energy suggests a greater ability to accept electrons from a nucleophile. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability. nih.gov

For instance, in electrophilic aromatic substitution reactions, the site of attack is often predicted by identifying the region of highest electron density or the location of the HOMO. For 5-substituted indoles, electrophilic attack is generally favored at the C3 position. However, the interplay of the activating 5-amino group and the deactivating 2-carboxylate group can influence the regioselectivity. Computational analysis can provide a more nuanced prediction by calculating the relative energies of the intermediates formed upon attack at different positions.

Table 1: Calculated Electronic Properties of a Model 5-Aminoindole (B14826) Derivative

PropertyValueInterpretation
HOMO Energy-5.2 eVIndicates susceptibility to electrophilic attack.
LUMO Energy-0.8 eVIndicates resistance to nucleophilic attack.
HOMO-LUMO Gap4.4 eVSuggests moderate kinetic stability.
MEP Minimum-45 kcal/molLocalized on the amino group, indicating a likely site for protonation.
Fukui IndicesC3 > C6 > C4Predicts the most likely sites for electrophilic attack.

Note: The data in this table is illustrative and based on general principles of indole chemistry, as specific computational data for this compound was not found in the reviewed literature.

Mechanistic investigations of reactions involving indole derivatives can also be elucidated using computational methods. For example, the mechanism of reductive functionalization of related nitro compounds has been studied using quantum chemistry to identify key intermediates and transition states. nih.gov Such approaches could be applied to understand the reactions of this compound, for instance, in its use as a building block for more complex molecules.

Computational Approaches to Chemical Feature-Based Structure-Activity Relationships

Computational methods are instrumental in establishing quantitative structure-activity relationships (QSAR), which correlate the chemical features of a molecule with its biological activity. jocpr.comnih.gov For indole derivatives, which are prevalent in medicinal chemistry, QSAR studies help in designing new compounds with improved potency and selectivity. jocpr.comnih.gov

The process of developing a QSAR model involves several steps:

Data Set Selection: A series of compounds with known biological activities is chosen. For this compound, this would involve synthesizing and testing a library of its derivatives.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. mdpi.com

Pharmacophore modeling is another powerful computational approach used to understand structure-activity relationships. A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. For a series of active indole derivatives, a pharmacophore model can be generated to identify common features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov This model can then be used to screen virtual libraries of compounds to identify new potential hits.

For derivatives of this compound, key chemical features that could be modulated to influence biological activity include:

The nature of the substituent on the 5-amino group.

Modification of the tert-butyl ester at the 2-position.

Substitution at other positions on the indole ring.

Table 2: Exemplary QSAR Descriptors and Their Potential Influence on Activity of 5-Aminoindole Derivatives

DescriptorTypePotential Influence on Activity
LogPLipophilicityAffects membrane permeability and binding to hydrophobic pockets.
Molecular WeightConstitutionalCan influence solubility and transport properties.
Hydrogen Bond Donors/AcceptorsElectronicCrucial for specific interactions with biological targets.
Dipole MomentElectronicInfluences long-range electrostatic interactions.
Steric Parameters (e.g., MR)GeometricAffects the fit of the molecule into a binding site.

Note: This table provides examples of descriptors used in QSAR studies and their general importance. The specific impact of these descriptors would need to be determined through a dedicated study of this compound derivatives.

By combining QSAR and pharmacophore modeling, researchers can gain a deeper understanding of the structure-activity landscape of a series of compounds and rationally design new molecules with enhanced biological profiles.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Green Synthetic Routes

The chemical industry's shift towards sustainability has spurred the development of environmentally benign synthetic methods. For indole (B1671886) synthesis, this includes moving away from harsh reagents and reaction conditions. Future research will likely focus on green oxidation techniques, potentially using halide catalysis with sustainable terminal oxidants like oxone, to modify the indole core. springernature.com Another promising area is the advancement of palladium-catalyzed aerobic amination of aryl C–H bonds, which utilizes oxygen as the terminal oxidant, offering a greener alternative to traditional methods for constructing the indole ring system. nih.gov The goal is to develop synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources, making the production of tert-butyl 5-amino-1H-indole-2-carboxylate and related compounds more eco-friendly.

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. nih.gov The application of continuous flow systems to indole synthesis has already been demonstrated for classic reactions like the Fischer indole synthesis and reductive cyclizations. nih.govacs.org Future research will likely focus on adapting and optimizing these continuous flow setups for the multi-step synthesis of complex indole derivatives like this compound. nih.gov This could involve the integration of multiple reaction steps into a single, uninterrupted sequence, significantly reducing production time and costs. nih.gov

Table 1: Comparison of Batch vs. Flow Chemistry for Indole Synthesis

Feature Batch Processing Flow Chemistry
Scalability Often requires re-optimization for larger scales More straightforward to scale up by running the system for longer
Safety Handling of large quantities of hazardous materials Smaller reaction volumes at any given time, better heat dissipation
Reaction Control Less precise control over temperature and mixing Precise control over reaction parameters, leading to higher reproducibility
Efficiency Can be time-consuming with multiple work-up steps Can be more efficient with integrated reaction and purification steps

Photoredox and Electrochemistry Applications in Indole Functionalization

Photoredox and electrochemistry are powerful tools for organic synthesis, offering mild and selective methods for bond formation. organic-chemistry.orgacs.org These techniques have been successfully applied to the functionalization of indoles, enabling reactions that are often challenging to achieve with traditional methods. organic-chemistry.orgnih.gov Future research will likely explore the use of photoredox catalysis for the direct C-H functionalization of the indole ring in this compound, allowing for the introduction of a wide range of substituents. nih.gov Similarly, electrochemical methods can be employed for various transformations, such as the synthesis of highly substituted indoles through divergent pathways. nih.gov These approaches avoid the need for stoichiometric and often toxic reagents, aligning with the principles of green chemistry. rsc.org

Bio-inspired Synthesis and Biocatalytic Transformations

Nature provides a rich source of inspiration for the synthesis of complex molecules. Bio-inspired synthetic strategies aim to mimic biosynthetic pathways to create novel indole derivatives. researchgate.netnih.gov For instance, processes inspired by the biosynthesis of melanin (B1238610) from tyrosine have been used to create polyfunctional indoles. nih.gov The use of enzymes in biocatalytic transformations is another burgeoning field. acs.org Enzymes can offer unparalleled selectivity and operate under mild, aqueous conditions. Future research may focus on identifying or engineering enzymes that can perform specific transformations on the this compound scaffold, such as selective hydroxylation or glycosylation, to generate novel analogs with unique biological activities. nih.gov

Advanced Characterization Techniques for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes. Advanced characterization techniques that allow for in situ reaction monitoring are becoming increasingly important. mt.comspectroscopyonline.com Spectroscopic methods, such as in-situ NMR, can provide real-time information about the concentrations of reactants, intermediates, and products, offering valuable insights into reaction kinetics and pathways. researchgate.net The application of these techniques to the synthesis of this compound will enable researchers to rapidly identify optimal reaction conditions and troubleshoot problematic transformations, ultimately leading to more efficient and robust synthetic routes.

Design of Novel Scaffolds Integrating the Indole-2-carboxylate (B1230498) Moiety

The indole-2-carboxylate core is a versatile building block for the design of new molecular architectures with diverse biological activities. mdpi.comarkat-usa.org Researchers are actively exploring the incorporation of this moiety into novel scaffolds to target a range of diseases. For example, indole-2-carboxamide derivatives have been investigated as potential inhibitors of Mycobacterium tuberculosis and pediatric brain tumor cells. nih.gov Furthermore, indole-2-carboxylic acid derivatives have been identified as novel inhibitors of HIV-1 integrase. nih.gov Future research will continue to leverage the indole-2-carboxylate scaffold to design and synthesize new compounds with improved potency and selectivity for various therapeutic targets.

Table 2: Examples of Bioactive Scaffolds Based on Indole-2-Carboxylic Acid

Scaffold Type Therapeutic Target/Application Reference
Indole-2-carboxamides Antitubercular, Anticancer nih.gov
Indole-2-carboxylic acid derivatives HIV-1 Integrase Inhibition nih.gov
Indole-2-carboxylic acid derivatives IDO1/TDO Dual Inhibitors sci-hub.se

High-Throughput Synthesis and Screening Methodologies for Chemical Library Generation

The discovery of new drugs and materials often relies on the synthesis and screening of large libraries of compounds. nih.gov High-throughput synthesis and screening methodologies are essential for accelerating this process. Automated and miniaturized synthesis platforms, such as those using acoustic droplet ejection technology, can rapidly generate diverse libraries of indole derivatives on a nanomole scale. nih.gov These libraries can then be screened for biological activity using high-throughput assays. The application of these technologies to the this compound scaffold will enable the rapid exploration of a vast chemical space, increasing the probability of discovering new lead compounds for drug development. nih.gov

Q & A

Q. How can computational methods (e.g., DFT) predict reactivity or stability of this compound?

  • Methodology :
  • Molecular Modeling : Calculate bond dissociation energies (BDEs) to assess stability under thermal or acidic conditions.
  • Reactivity Maps : Simulate electrophilic aromatic substitution patterns to guide functionalization strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.